![molecular formula C20H26ClF3N4O2 B2357236 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338761-16-3](/img/structure/B2357236.png)

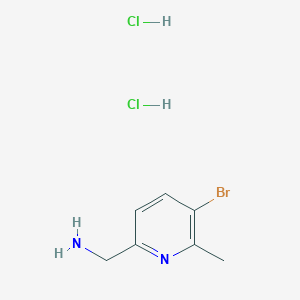

8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

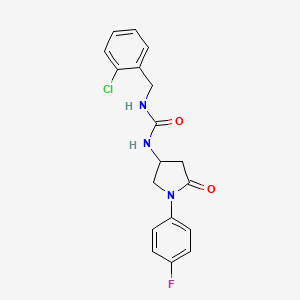

This compound is a complex organic molecule with the molecular formula C20H26ClF3N4O2 . It contains several functional groups, including a pyridine ring, a cyclohexyl group, and a trifluoromethyl group .

Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 175 -176 degrees Celsius . It has a molecular weight of 467.9 g/mol .Scientific Research Applications

Supramolecular Arrangements

One area of scientific research involving compounds similar to 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is the study of supramolecular arrangements. Research by Graus et al. (2010) focuses on the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. This work contributes to understanding the relationship between molecular and crystal structures in similar compounds (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Synthesis of Azaspiro[4.5]decane Systems

Another relevant area of research is the synthesis of azaspiro[4.5]decane systems. Martin‐Lopez and Bermejo (1998) describe the synthesis of diazaspiro[4.5]decane derivatives from D,L-pipecolic acid. This work provides insights into the synthesis processes and the stereoselectivity obtained in intramolecular cyclization, applicable to compounds like the one (Martin‐Lopez & Bermejo, 1998).

Copper-Mediated α-Trifluoromethylation

Research on copper-mediated α-trifluoromethylation of N-phenylcinnamamides, conducted by Han et al. (2014), is also relevant. This study used copper-mediated trifluoromethylation coupled with cyclization and dearomatization to construct various trifluoromethylated 1-azaspiro[4.5]decanes. The findings from this study could inform approaches to synthesizing and modifying compounds like the one of interest (Han, Wang, Liu, & Wang, 2014).

Crystal Structure Analysis

Wen (2002) conducted a study on the synthesis and crystal structure of a related compound, 4-(dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane. This research provides valuable information on the crystal structure, which can be beneficial in understanding the structural aspects of similar spirocyclic compounds (Wen, 2002).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClF3N4O2/c21-16-12-14(20(22,23)24)13-25-17(16)27-8-6-19(7-9-27)28(10-11-30-19)18(29)26-15-4-2-1-3-5-15/h12-13,15H,1-11H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCBKZWUBFTYKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCOC23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)